molecular formula C113H170N34O31S9 B3415299 Hepcidin CAS No. 1356390-47-0

Hepcidin

Katalognummer: B3415299
CAS-Nummer: 1356390-47-0
Molekulargewicht: 2789.4 g/mol
InChI-Schlüssel: XJOTXKZIRSHZQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hepcidin is a hormone that regulates how your body uses iron . It controls how much iron is available for essential body functions, like making hemoglobin and red blood cells . It also limits the amount of available iron for your body to use so your cells don’t experience iron overload . Excessive iron in your body is toxic .


Synthesis Analysis

This compound is synthesized in the liver . It is produced initially as a preprohormone with eighty-four amino acids. It is then cleaved into a prohormone, which gets cleaved again, forming this compound . The final this compound protein has 25 amino acids .


Molecular Structure Analysis

This compound is a tightly folded 25-residue peptide hormone containing four disulfide bonds . It has been shown to act as the principal regulator of iron homeostasis in vertebrates .


Chemical Reactions Analysis

This compound plays a crucial role in processes that allow your body to store iron, relocate it and reuse it . It regulates your iron so that your body’s cells have iron when needed, but not so much that you experience iron overload .


Physical and Chemical Properties Analysis

This compound is a peptide hormone which helps in regulating iron homeostasis in the human body . It contains 25 amino acids and four disulfide bridges .

Wissenschaftliche Forschungsanwendungen

Hepcidin in Iron Metabolism and Disorders

This compound serves as the master regulator of systemic iron bioavailability, integrating signals from iron stores, erythropoiesis, hypoxia, and inflammation to control dietary iron absorption and cellular iron release. Its discovery has significantly advanced our understanding of iron homeostasis, highlighting its central role in conditions like anemia of chronic disease, hereditary hemochromatosis, and iron-refractory iron deficiency anemia. Research indicates that this compound levels can serve as a diagnostic tool for various iron disorders, providing a more nuanced understanding of iron dysregulation and offering new avenues for targeted therapies (Girelli, Nemeth, & Swinkels, 2016).

This compound and Infection

This compound not only regulates iron but also possesses antimicrobial properties, placing it at the nexus of nutrition and innate immunity. During infection, this compound levels increase to limit iron availability to pathogens, a defense mechanism that reduces pathogen proliferation. However, this iron withholding can exacerbate anemia in conditions like malaria, where iron supplementation, intended to correct anemia, must be carefully managed to not interfere with this compound's protective role (Drakesmith & Prentice, 2012).

This compound in Pregnancy

During pregnancy, this compound levels are modulated to enhance iron bioavailability to the mother and fetus. Lower this compound levels in pregnant women facilitate increased iron transfer to the fetus. However, inflammatory states such as preeclampsia or infections can elevate this compound levels, potentially compromising iron bioavailability and affecting fetal development. Understanding this compound's role in pregnancy could improve maternal and fetal nutrition strategies (Koenig et al., 2014).

This compound and Immune Response

Beyond its role in iron regulation, this compound influences the immune response. It has been shown to modulate cytokine-induced inflammatory responses, suggesting potential therapeutic applications in managing inflammation and infection. This compound's interaction with ferroportin can affect macrophage function and inflammatory cytokine production, providing insights into the complex relationship between iron metabolism, immune regulation, and disease pathogenesis (De Domenico et al., 2010).

Therapeutic Implications of this compound

The therapeutic potential of modulating this compound levels is a burgeoning field of research. Targeting this compound or its regulatory pathways offers promising strategies for treating a variety of iron-related disorders. For example, this compound agonists or antagonists could correct iron imbalances in diseases characterized by this compound dysregulation. This approach represents a novel paradigm in treating disorders of iron homeostasis by directly influencing the body's iron regulatory mechanisms (Katsarou & Pantopoulos, 2018).

Wirkmechanismus

Target of Action

Hepcidin, also known as this compound-25 in humans, primarily targets a protein called Ferroportin . Ferroportin is the sole iron exporter in iron-transporting cells, including duodenal enterocytes, splenic reticuloendothelial macrophages, and hepatocytes . It plays a crucial role in controlling iron release into the circulation .

Mode of Action

This compound interacts with Ferroportin by binding to it, which leads to the internalization and degradation of the this compound-Ferroportin complex . This interaction inhibits iron absorption from enterocytes and iron release from macrophages and hepatocytes . The mechanism of action of this compound is remarkably simple and efficient .

Biochemical Pathways

The this compound-Ferroportin axis is central to the regulation of systemic iron homeostasis . This compound’s action on Ferroportin affects systemic iron availability, which in turn influences various biochemical pathways. For instance, it regulates plasma iron concentrations, intestinal iron absorption, and body iron stores . This compound expression is induced by iron overload and inflammation, and its deficiency can lead to hyperabsorption of iron from the diet and iron overload .

Pharmacokinetics

In terms of pharmacokinetics, this compound has a short half-life . A study of a fully humanized monoclonal antibody (LY2787106) with high affinity for this compound showed that this compound clearance (32 mL/h) and volume of distribution (7.7 L) were independent of dose and time, leading to a dose-proportional increase in concentration with dose .

Result of Action

The action of this compound has significant molecular and cellular effects. This compound’s interaction with Ferroportin leads to decreased iron absorption and reduced iron export from cells, thereby regulating iron homeostasis . In humans, complete this compound deficiency can result in juvenile hemochromatosis, a genetic disorder characterized by massive and lethally toxic iron overload . Conversely, this compound excess can cause severe iron deficiency anemia accompanied by sequestration of iron in macrophages .

Action Environment

The action of this compound can be influenced by various environmental factors. Inflammation and iron-load have been shown to induce this compound expression . In the brain, secretion of abundant this compound is related to the severity of brain damage, and this damage can be reversed by blocking systemic and local this compound secretion . Furthermore, this compound metabolism is altered in chronic kidney disease . These findings highlight the importance of the physiological and pathological environment in influencing this compound’s action, efficacy, and stability.

Safety and Hazards

Inappropriate production of the iron-regulatory hormone hepcidin contributes to the pathogenesis of common iron disorders . Absolute or relative deficiency of this compound causes iron overload in hereditary hemochromatosis and iron-loading anemias . Elevated this compound causes iron restriction in inflammatory conditions including autoimmune disease, critical illness, some cancers and chronic kidney disease .

Zukünftige Richtungen

Hepcidin agonists are a new class of compounds that regulate blood iron levels, limit iron absorption, and could improve the treatment of hemochromatosis, β-thalassemia, polycythemia vera, and other disorders in which disrupted iron homeostasis causes or contributes to disease . This compound agonists also have the potential to prevent severe complications of siderophilic infections in patients with iron overload or chronic liver disease .

Biochemische Analyse

Biochemical Properties

Hepcidin is a 25-amino-acid peptide with antimicrobial activity that is structurally similar to defensins . It interacts with ferroportin, the only known iron export protein, inducing its internalization and degradation . This interaction is remarkably simple and efficient, controlling the major flows of iron into plasma, including absorption of dietary iron in the intestine, recycling of iron by macrophages, and mobilization of stored iron from hepatocytes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by regulating the egress of iron from cells such as intestinal epithelial cells and macrophages involved in transport of iron into extracellular spaces . This compound also plays a role in cellular iron homeostasis, controlling the expression of cellular iron importers and exporters .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with biomolecules, particularly ferroportin . Upon binding, this compound induces the internalization and degradation of ferroportin, thereby modulating the absorption of iron from the diet and release of iron from cellular stores . This mechanism of action is central to the regulation of iron homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Serum this compound concentrations were found to be lower for premenopausal than for postmenopausal women, and constant over age in men . This suggests that this compound’s effects on cellular function may vary over time and under different physiological conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, in a mouse model of anemia of inflammation, ablation of this compound ameliorated anemia and allowed faster recovery . This suggests that the dosage of this compound can significantly impact its effects in vivo.

Metabolic Pathways

This compound is involved in the metabolic pathways of iron homeostasis . It interacts with enzymes and cofactors involved in these pathways, including divalent metal transporter 1 (DMT1) and poly-(rC)-binding proteins (PCBPs), which are involved in iron absorption and transport .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It binds to ferroportin, leading to its internalization and degradation, which in turn affects the localization or accumulation of iron within cells .

Subcellular Localization

This compound is found in various subcellular locations. It is highly expressed in blood vessels, in endothelium and in pericytes . This compound is also present in glial cells and in areas where neurogenesis and synaptic plasticity are maintained throughout adult life, such as the olfactory bulb, sub-ventricular zone, and dentate gyrus .

Eigenschaften

IUPAC Name

(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOTXKZIRSHZQV-RXHOOSIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C113H170N34O31S9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2789.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356390-47-0
Record name Hepcidin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356390470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: How does hepcidin interact with its target and what are the downstream effects?

A1: this compound exerts its iron-regulating effects by binding to ferroportin (FPN), the primary iron exporter protein found on the surface of enterocytes and macrophages [, , , , ]. This interaction triggers FPN internalization and degradation, effectively trapping iron within these cells and reducing its release into the bloodstream [, , , , ]. This process leads to decreased dietary iron absorption and sequestration of iron within macrophages and hepatic stores [, , ].

Q2: Can this compound directly block ferroportin activity?

A2: Research suggests that this compound can directly inhibit FPN activity via a calcium-dependent mechanism that doesn't rely on endocytosis [, ]. This observation stems from studies in Xenopus oocytes, where this compound rapidly inhibited iron efflux even when endocytosis was blocked. This finding suggests a possible additional layer of this compound's regulatory role beyond FPN degradation.

Q3: Does this compound have any other effects besides regulating iron homeostasis?

A3: Emerging research indicates that this compound might play a role in modulating acute inflammatory responses []. Studies show that this compound, upon activating Jak2, can phosphorylate the transcription factor Stat3, triggering a transcriptional response in macrophages []. This response influences the expression of various genes, some of which are involved in inflammation [].

Q4: What is the molecular formula and weight of this compound?

A4: The mature, biologically active form of this compound, this compound-25, has a molecular formula of C130H194N40O37S7 and a molecular weight of 3014.46 g/mol.

Q5: What is unique about the structure of this compound?

A5: this compound is a cysteine-rich peptide characterized by a hairpin structure stabilized by four disulfide bridges [, ]. This unique structural motif, resembling a ladder-like arrangement, is crucial for its stability and biological activity [, ].

Q6: Is there evidence of this compound forming complexes with other molecules?

A6: Research shows that this compound can form complexes with iron []. Studies have identified a monoferric this compound complex, suggesting a possible role for iron binding in this compound's function []. This interaction has been investigated using techniques like mass spectrometry, UV/visible absorbance, CD studies, and EPR spectroscopy [].

Q7: What factors influence this compound expression?

A7: this compound expression is tightly regulated by a complex interplay of factors, including:

  • Iron levels: Elevated body iron levels, both circulating and stored, stimulate this compound production [, , , ].
  • Inflammation: Inflammatory cytokines, particularly interleukin-6 (IL-6), are potent inducers of this compound expression [, , , , ].
  • Erythropoietic activity: Increased erythropoiesis, driven by factors like anemia and hypoxia, suppresses this compound production to enhance iron availability for red blood cell synthesis [, , , , ].

Q8: What role does the BMP/SMAD pathway play in this compound regulation?

A8: The bone morphogenetic protein (BMP)/SMAD pathway is a key signaling cascade for this compound expression []. BMP6, in particular, plays a central role, binding to its receptors and the coreceptor hemojuvelin (HJV) to activate SMAD proteins, which then translocate to the nucleus and induce this compound transcription [, ].

Q9: How does the erythroid factor erythroferrone (Erfe) impact this compound?

A9: Erythroferrone (Erfe), a hormone produced by erythroblasts, acts as a negative regulator of this compound []. During periods of increased erythropoietic demand, such as after hemorrhage or erythropoietin stimulation, Erfe is released and suppresses this compound production, thereby increasing iron availability for erythropoiesis [].

Q10: How is this compound implicated in hereditary hemochromatosis (HH)?

A10: Hereditary hemochromatosis, a genetic disorder characterized by iron overload, is often linked to inappropriately low this compound levels relative to iron stores [, , , ]. Mutations in genes within the this compound regulatory pathway, such as HFE, TFR2, and HJV, disrupt the normal this compound response to iron, leading to iron accumulation [, ].

Q11: What is the role of this compound in the anemia of inflammation (AI)?

A11: Anemia of inflammation, frequently observed in chronic inflammatory conditions, is characterized by elevated this compound levels [, , , ]. The inflammatory response, often driven by IL-6, stimulates this compound production, leading to iron sequestration within cells and reduced iron availability for erythropoiesis [, , , ].

Q12: Does this compound contribute to iron overload in beta-thalassemia?

A12: In beta-thalassemia, a group of inherited blood disorders characterized by ineffective erythropoiesis, this compound levels are often inappropriately low relative to iron stores, contributing to iron overload [, , ]. The overproduction of erythroferrone in the context of ineffective erythropoiesis has been implicated in this this compound suppression [].

Q13: What is the clinical significance of measuring this compound levels?

A13: Measuring this compound levels provides valuable insights into iron homeostasis and can aid in the diagnosis and management of various iron disorders. It helps differentiate between different types of anemia, such as iron deficiency anemia (IDA) and anemia of chronic disease (ACD) [, , ]. This compound levels can also help monitor iron overload conditions and assess the effectiveness of iron chelation therapy.

Q14: What methods are available for measuring this compound levels?

A14: Several methods are available for measuring this compound levels, including:

  • Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) are widely used for quantifying this compound in serum and urine [, , , ].
  • Mass spectrometry: Mass spectrometry-based methods, such as SELDI-TOF MS, offer high sensitivity and specificity for measuring this compound isoforms [, ].

Q15: Are there challenges associated with measuring this compound levels?

A15: Yes, measuring this compound levels presents certain challenges:

  • Assay standardization: Currently, there's no standardized this compound assay, leading to variability in results across different laboratories [, ].
  • Low circulating levels: this compound circulates at very low concentrations, requiring highly sensitive assays for accurate measurement [, ].
  • Diurnal variation: this compound levels exhibit diurnal variation, necessitating standardized sample collection times [].

Q16: Can this compound or its analogs be used therapeutically?

A16: Research is exploring the therapeutic potential of this compound and its analogs for treating iron overload disorders. Minihepcidins, smaller synthetic peptides that mimic this compound's activity, have shown promise in preclinical studies [, ]. These minihepcidins have the potential to overcome the limitations of natural this compound, such as high production costs and unfavorable pharmacokinetic properties [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.